1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine is a complex organic compound with the molecular formula C20H19N3O5S. This compound is characterized by the presence of a benzenesulfonyl group, a nitrophenyl group, an oxazole ring, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved by the cyclization of an appropriate precursor, such as a nitrile or an amide, in the presence of a dehydrating agent.
Introduction of the benzenesulfonyl group: This step typically involves the reaction of the oxazole intermediate with benzenesulfonyl chloride in the presence of a base, such as triethylamine.
Attachment of the nitrophenyl group: This can be done through a nitration reaction, where the oxazole intermediate is treated with a nitrating agent, such as nitric acid.
Incorporation of the piperidine ring: This final step involves the reaction of the intermediate with piperidine under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Cyclization: The oxazole ring can participate in cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine can be compared with other similar compounds, such as:
1-(4-Benzenesulfonyl-2-benzhydryl-oxazol-5-yl)-piperidine: This compound has a benzhydryl group instead of a nitrophenyl group, which may result in different chemical and biological properties.
1-(4-Chlorobenzenesulfonyl-3,5-dimethyl-piperidine): This compound has a chlorobenzenesulfonyl group and dimethyl substitutions on the piperidine ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(3-nitrophenyl)-5-piperidin-1-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c24-23(25)16-9-7-8-15(14-16)18-21-19(20(28-18)22-12-5-2-6-13-22)29(26,27)17-10-3-1-4-11-17/h1,3-4,7-11,14H,2,5-6,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAKGDYKYWAZDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.